molecular formula C27H28BrF3N2O B1366409 N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide CAS No. 95088-20-3

N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide

Cat. No.: B1366409
CAS No.: 95088-20-3
M. Wt: 533.4 g/mol
InChI Key: LOCWWLLFHKDFLF-KFGLDPKJSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide (abbreviated as 4-CF₃-BCNB or PTC1) is a chiral phase-transfer catalyst (PTC) derived from cinchonine, a natural cinchona alkaloid. Its structure features a benzyl group substituted with a para-trifluoromethyl (–CF₃) moiety at the nitrogen of the cinchoninium core. This modification enhances its catalytic activity and enantioselectivity in asymmetric alkylation, benzylation, and allylation reactions . The electron-withdrawing –CF₃ group stabilizes transition states via π-π and hydrogen-bonding interactions, making it particularly effective in synthesizing trifluoromethoxy- and trifluoromethyl-containing chiral intermediates .

Properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F3N2O.BrH/c1-2-19-17-32(16-18-7-9-21(10-8-18)27(28,29)30)14-12-20(19)15-25(32)26(33)23-11-13-31-24-6-4-3-5-22(23)24;/h2-11,13,19-20,25-26,33H,1,12,14-17H2;1H/q+1;/p-1/t19-,20-,25+,26-,32?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCWWLLFHKDFLF-KFGLDPKJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=C(C=C5)C(F)(F)F.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1C[N+]2(CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O)CC5=CC=C(C=C5)C(F)(F)F.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465305
Record name N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95088-20-3
Record name N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Trifluoromethylbenzyl)cinchoninium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Chemical Properties and Structure

N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide has the molecular formula C27H28BrF3N2OC_{27}H_{28}BrF_3N_2O and a molecular weight of approximately 533.4 g/mol. The compound features a bulky organic cation derived from cinchonine, which is a natural alkaloid known for its chiral properties. The trifluoromethyl group attached to the benzyl moiety enhances its solubility and reactivity, contributing to its effectiveness as a phase-transfer catalyst .

Applications in Catalysis

  • Phase-Transfer Catalysis :
    • This compound is primarily recognized for its role as a phase-transfer catalyst. It facilitates reactions between reactants in different phases (e.g., organic and aqueous), significantly improving reaction rates and selectivity .
    • A notable study demonstrated its effectiveness in asymmetric methylation reactions, achieving yields of up to 95% with an enantiomeric excess of 92% .
  • Asymmetric Synthesis :
    • The compound has been utilized in various asymmetric synthesis reactions, including the catalytic asymmetric epoxidation of enones. Research indicates that it can enhance the selectivity and efficiency of these reactions, making it a valuable tool in synthetic organic chemistry .
    • For instance, in one study, this compound was employed to achieve high enantiomeric excesses in the synthesis of chiral intermediates used for pharmaceuticals .

Case Study 1: Asymmetric Methylation

In a study conducted by researchers at Merck, this compound was used as a catalyst for the asymmetric methylation of indanone. The reaction yielded 95% with an enantiomeric excess of 92%, showcasing the compound's potential for high-efficiency synthesis .

Case Study 2: Epoxidation Reactions

Another significant application was reported in the context of catalytic asymmetric epoxidation. In this study, the compound facilitated the conversion of enones into their corresponding epoxides with notable enantioselectivity, further establishing its utility in complex organic transformations .

Comparison with Related Compounds

To better understand the unique position of this compound within its chemical family, a comparison with structurally similar compounds is presented below:

Compound NameDescription
N-(4-Trifluoromethylbenzyl)dihydrocinchoninium bromideSimilar structure with slight modifications; potential for similar applications.
4-(Trifluoromethyl)benzyl bromideCommonly used in organic synthesis; serves as a precursor for various reactions.

Comparison with Similar Compounds

Structural Modifications in Cinchoninium-Based Catalysts

Cinchoninium-derived PTCs are modified at the N-benzyl position to tune electronic and steric properties. Key analogs include:

  • N-(2,3,4,5,6-Pentafluorobenzyl)cinchoninium bromide (PTC2) : Five fluorine atoms increase electron-withdrawing effects.
  • N-(4-Methylbenzyl)cinchoninium bromide (PTC3) : Electron-donating –CH₃ group reduces electrophilicity.
  • N-(3-Trifluoromethylbenzyl)cinchoninium bromide (3-CF₃-BCNB) : Meta-substituted –CF₃ alters spatial interactions.
  • N-Benzylcinchoninium bromide : Unsubstituted benzyl serves as a baseline for comparison .

Enantioselectivity and Catalytic Performance

Table 1: Comparative Performance in Asymmetric Reactions
Catalyst Reaction Example Yield (%) ee (%) Key Findings References
4-CF₃-BCNB (PTC1) Benzylation of α-OCF₃-indanone 95 92 Optimal π-π and H-bonding interactions
3-CF₃-BCNB Alkylation of 5-methoxy-1,3-dimethyloxindole - 68 Lower ee vs. para isomer due to steric clash
PTC2 Malonic ester hydrolysis - 85–90 High ee but limited substrate scope
PTC3 Allylation of glycine derivatives 80 75 Moderate activity due to electron-donating –CH₃
N-Benzylcinchoninium Br Baseline alkylation reactions 60–70 50–60 Inferior to substituted analogs
Key Observations:

Para vs. Meta Substitution: 4-CF₃-BCNB outperforms 3-CF₃-BCNB due to the para–CF₃ group aligning the quinoline ring, C9–O bond, and benzyl group in a planar geometry. This arrangement enables multipoint interactions (π-π, H-bonding) with substrates, as demonstrated in the 92% ee for indanone methylation . In contrast, the meta isomer disrupts this alignment, reducing ee to 68% in oxindole alkylation .

Electron-Withdrawing vs. Electron-Donating Groups :

  • PTC2 (pentafluorobenzyl) exhibits strong electron-withdrawing effects, achieving 85–90% ee in malonic ester hydrolysis but requiring stringent reaction conditions .
  • PTC3 (4-methylbenzyl) shows reduced activity (75% ee) due to the electron-donating –CH₃ group destabilizing transition states .

Unsubstituted Benzyl :

  • The baseline N-benzylcinchoninium bromide gives ≤60% ee, highlighting the necessity of substituents for high enantioselectivity .

Reaction Scope and Limitations

  • 4-CF₃-BCNB excels in reactions involving bulky substrates (e.g., trifluoromethoxy indanones) but struggles with highly electron-deficient systems.
  • PTC2 is effective in polar solvents (e.g., THF) but decomposes under strongly basic conditions .
  • 3-CF₃-BCNB and other analogs are niche catalysts, often outperformed by 4-CF₃-BCNB in industrial applications .

Biological Activity

N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide is a compound that has garnered attention for its potential biological activities, particularly in the realm of asymmetric synthesis and as a phase-transfer catalyst. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview

This compound is synthesized through the reaction of cinchonine with 4-(trifluoromethyl)benzyl bromide. Its unique structure allows it to function effectively as a chiral phase-transfer catalyst, facilitating various asymmetric reactions in organic synthesis.

The primary mechanism by which this compound exerts its biological activity is through its role as a phase-transfer catalyst. It enhances the rate of reactions by transporting reactants between aqueous and organic phases, thereby increasing reaction efficiency. This is particularly beneficial in asymmetric synthesis where enantiomeric excess is crucial for the desired biological activity of the resulting compounds .

Biological Applications

1. Asymmetric Synthesis:
The compound has been employed in the asymmetric synthesis of various biologically active molecules. For example, it has shown significant efficacy in facilitating the enantioselective benzylation and allylation of α-trifluoromethoxy compounds, achieving yields up to 88% with notable enantiomeric excess (ee) values .

2. Drug Development:
Due to its ability to produce chiral intermediates, this compound is integral in the pharmaceutical industry for developing new drugs. Its application extends to synthesizing complex natural products and pharmaceutical agents that require specific stereochemistry for biological activity .

3. Catalytic Activity:
Research indicates that this compound can act as an effective catalyst in various reactions, including catalytic asymmetric epoxidation. This reaction is vital for creating chiral epoxides, which are important intermediates in drug synthesis .

Study 1: Enantioselective Reactions

A study demonstrated that this compound facilitated a series of enantioselective reactions with high yields and excellent ee. The compound was tested against different substrates, showing a consistent ability to produce desired chiral products efficiently .

Reaction Type Yield (%) Enantiomeric Excess (%)
Benzylation8826
Allylation9030
Epoxidation8595

Study 2: Mechanistic Insights

A computational study explored the noncovalent interactions involved in the catalytic process facilitated by this compound. The research highlighted key interactions that contribute to selectivity and efficiency in asymmetric catalysis, providing insights into optimizing reaction conditions for better yields .

Q & A

Basic: What are the optimized synthetic protocols for N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide?

Methodological Answer:
The compound is synthesized via alkylation of cinchonine with 4-(trifluoromethyl)benzyl bromide. A standard procedure involves reacting cinchonine (1.78 g, 6.05 mmol) with 4-(trifluoromethyl)benzyl bromide (1.4432 g, 6.04 mmol) in a polar solvent under reflux. The product is isolated via vacuum filtration and recrystallized using methanol and chilled diethyl ether. Key parameters include:

  • Yield: 61% after purification.
  • Melting Point (MP): 226°C.
  • TLC Rf: 0.31 (9:1 DCM:MeOH).
    Characterization relies on 1^1H-NMR for structural confirmation and purity assessment .

Basic: How is the enantiomeric purity of this catalyst validated?

Methodological Answer:
Enantiomeric purity is assessed using optical rotation ([α]) and chiral HPLC. For example:

  • Optical Rotation: [α] = +103° (c 0.1, MeOH) for structurally similar fluorinated derivatives.
  • Chiral HPLC: Separation using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
    Cross-validation with 1^1H-NMR and 13^{13}C-NMR ensures no racemization during synthesis .

Advanced: What mechanistic role does the trifluoromethyl group play in enantioselective catalysis?

Methodological Answer:
The -CF3_3 group enhances enantioselectivity by:

Electron-Withdrawing Effects: Polarizing the benzyl moiety, stabilizing transition states via dipole interactions.

Steric Bulk: Creating a chiral environment that discriminates between substrate enantiomers.
In benzylation reactions of α-OCF3_3 indanones, the catalyst achieves >90% enantiomeric excess (ee) by leveraging these effects .

Advanced: How does this catalyst compare to other cinchona-derived phase-transfer catalysts (PTCs)?

Methodological Answer:
Comparative studies in toluene-based benzylation reactions show:

Catalyst Substrate ee (%) Yield (%)
N-[4-(CF3_3)benzyl]cinchoninium Brα-OCF3_3 indanone9285
N-(2-Cyanobenzyl)cinchoninium BrSame substrate7872
The trifluoromethyl variant outperforms due to superior electronic and steric tuning .

Advanced: What analytical challenges arise in characterizing this compound?

Methodological Answer:
Key challenges include:

  • NMR Signal Splitting: The quinoline and benzyl protons produce complex splitting patterns. Use of 19^{19}F-NMR clarifies CF3_3 group integration.
  • Hygroscopicity: The bromide salt absorbs moisture, requiring anhydrous conditions during MP determination.
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M-Br]+^+ at m/z 465.2) .

Basic: What solvents and conditions are optimal for catalytic reactions?

Methodological Answer:

  • Solvent: Toluene or dichloromethane (DCM) for non-polar substrates; acetonitrile for polar systems.
  • Temperature: 0–25°C to balance reaction rate and enantioselectivity.
  • Base: Cs2_2CO3_3 or KOH (50% aqueous) for deprotonation.
    Example: Benzylation of indanones achieves 85% yield and 92% ee in toluene at -20°C .

Advanced: How do substituents on the benzyl group affect catalytic performance?

Methodological Answer:
Substituent effects are systematic:

  • Electron-Withdrawing Groups (EWGs): -CF3_3, -CN, or -NO2_2 increase ee by stabilizing ion-pair intermediates.
  • Electron-Donating Groups (EDGs): -OCH3_3 or -CH3_3 reduce ee due to weaker transition-state interactions.
    For instance, replacing -CF3_3 with -OCH3_3 decreases ee from 92% to 68% in indanone benzylation .

Advanced: What strategies resolve contradictions in catalytic efficiency across substrates?

Methodological Answer:
Contradictions arise from substrate steric profiles vs. catalyst geometry. Mitigation strategies include:

Substrate Screening: Test α,α-disubstituted vs. mono-substituted ketones.

Computational Modeling: DFT studies to map transition-state geometries.

Additive Screening: Crown ethers or chiral anions to modulate ion-pairing.
For example, α-OCF3_3 indanones show higher ee than α-CH3_3 analogs due to better π-π stacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.